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Compound of Interest

Compound Name: LEI-106

Cat. No.: B608514 Get Quote

Note: The following information pertains to LS-106, a fourth-generation Epidermal Growth

Factor Receptor (EGFR) inhibitor. No public data was found for a compound designated "LEI-
106"; LS-106 is presented here due to the close similarity in name and the availability of

detailed preclinical data relevant to researchers in oncology and drug development.

Introduction
LS-106 is a novel, potent, and reversible fourth-generation EGFR tyrosine kinase inhibitor (TKI)

developed to overcome acquired resistance to third-generation TKIs like osimertinib.[1][2]

Specifically, LS-106 targets the EGFR C797S mutation, which is a key mechanism of

resistance in non-small cell lung cancer (NSCLC).[1][2][3] This mutation prevents the covalent

binding of irreversible inhibitors such as osimertinib.[1] LS-106 demonstrates significant

preclinical antitumor activity in both in vitro and in vivo models harboring EGFR triple mutations

(e.g., 19del/T790M/C797S).[1][2]

Mechanism of Action
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon

activation, triggers downstream signaling pathways like PI3K/AKT and MAPK/ERK, promoting

cell proliferation and survival.[3] In many NSCLC cases, activating mutations in EGFR lead to

oncogenesis. While TKIs can inhibit this signaling, resistance mutations often emerge. The

C797S mutation, in particular, blocks the binding of third-generation covalent inhibitors.[3] LS-

106 is a non-covalent, reversible inhibitor that binds to the ATP-binding site of EGFR, even in

the presence of the C797S mutation, thereby blocking its phosphorylation and downstream
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signaling.[1] This action effectively suppresses the growth of tumor cells that have become

resistant to prior generations of EGFR inhibitors.
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Caption: EGFR signaling pathway and points of inhibition by different TKI generations.

Quantitative Data Summary
The preclinical efficacy of LS-106 has been quantified through both enzymatic assays and in

vivo tumor models.

Table 1: In Vitro Kinase Inhibitory Activity of LS-106
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EGFR Mutant Kinase LS-106 IC₅₀ (nmol/L)

EGFR19del/T790M/C797S 2.4[1][2]

EGFRL858R/T790M/C797S 3.1[1][2]

EGFRL858R/T790M Comparable to Osimertinib[1][2]

Wild-type EGFR Comparable to Osimertinib[1][2]

Table 2: In Vivo Antitumor Efficacy of LS-106

Animal
Model

Cell Line Treatment
Dose
(mg/kg)

Administrat
ion

Tumor
Growth
Inhibition
(TGI)

Xenograft

PC-9-OR

(EGFR19del/

T790M/C797

S)

LS-106 30 Oral 83.5%[1][2]

Xenograft

PC-9-OR

(EGFR19del/

T790M/C797

S)

LS-106 60 Oral
136.6%[1][2]

[4]

A TGI of >100% indicates tumor regression.[4][5]

Detailed In Vivo Experimental Protocol
This protocol describes a xenograft study to evaluate the antitumor efficacy of LS-106 in an

immunodeficient mouse model bearing tumors derived from human NSCLC cells with the

EGFR triple mutation.

Objective
To determine the in vivo efficacy of orally administered LS-106 in a PC-9-OR subcutaneous

xenograft mouse model.
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Materials
Compound: LS-106

Cell Line: PC-9-OR, a human NSCLC cell line engineered to express the

EGFR19del/T790M/C797S triple mutation.[1][2]

Animals: Immunodeficient mice (e.g., BALB/c nude or NOD-SCID), female, 5-6 weeks old.

Vehicle: Appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose with 0.4% Tween 80

in ddH₂O).

Reagents: Matrigel (optional, for cell implantation), sterile PBS.

Equipment: Calipers, animal balance, oral gavage needles, sterile syringes and needles.

Experimental Workflow Diagram
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Phase 1: Model Establishment

Phase 2: Treatment & Monitoring

Phase 3: Endpoint Analysis

1. Cell Culture
(PC-9-OR cells)

2. Cell Harvest & Preparation
(~5x10^6 cells in PBS/Matrigel)

3. Subcutaneous Implantation
(Flank of immunodeficient mice)

4. Tumor Growth Monitoring
(Measure with calipers until ~200-400 mm³)

5. Randomization
(Group animals into Vehicle, LS-106 30 mg/kg, LS-106 60 mg/kg)

6. Daily Oral Dosing
(Administer compound or vehicle via gavage)

7. Continuous Monitoring
(Measure tumor volume and body weight 2-3 times/week)

8. Study Termination
(Based on tumor size in control or pre-defined endpoint)

9. Data Analysis
(Calculate Tumor Growth Inhibition (TGI))

Click to download full resolution via product page

Caption: Workflow for an in vivo xenograft efficacy study of LS-106.
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Methodology
Cell Culture and Implantation:

Culture PC-9-OR cells under standard conditions until they reach exponential growth

phase.

Harvest cells and resuspend them in sterile PBS, optionally mixing 1:1 with Matrigel to

improve tumor take rate.

Subcutaneously inject approximately 5 million cells into the right flank of each mouse.[6]

Tumor Growth and Group Randomization:

Monitor tumor growth by measuring tumor dimensions with calipers two to three times per

week.

Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.[6]

Once tumors reach a mean volume of 200-400 mm³, randomize the animals into treatment

groups (e.g., n=5-6 mice per group).[6]

Group 1: Vehicle control

Group 2: LS-106 (30 mg/kg)

Group 3: LS-106 (60 mg/kg)

Drug Administration:

Prepare fresh formulations of LS-106 in the vehicle daily.

Administer the assigned treatment to each mouse once daily via oral gavage. The volume

is typically adjusted based on individual body weight.

Efficacy Monitoring and Endpoint:

Measure tumor volumes and body weights two to three times weekly throughout the study.

Body weight is a key indicator of treatment toxicity.
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The study endpoint is reached when tumors in the vehicle control group reach a

predetermined maximum size (e.g., 2000 mm³), or after a fixed duration (e.g., 21-28 days).

At the end of the study, euthanize the animals and excise the tumors for weight

measurement and potential downstream analysis (e.g., pharmacodynamics).

Data Analysis:

Calculate the Tumor Growth Inhibition (TGI) rate using the formula: TGI (%) = [1 - (Mean

tumor volume of treated group at endpoint / Mean tumor volume of control group at

endpoint)] × 100%.[5][7]

Statistically analyze the differences in tumor volume between the treated and control

groups.

Ethical Considerations
All animal experiments must be conducted in accordance with institutional guidelines and

approved by the Institutional Animal Care and Use Committee (IACUC).[8] Animal welfare

should be monitored daily, and any animal showing signs of excessive distress or toxicity

should be euthanized.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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